E-55888

Descripción

Propiedades

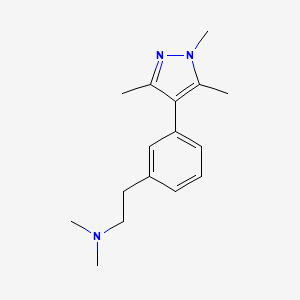

IUPAC Name |

N,N-dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3/c1-12-16(13(2)19(5)17-12)15-8-6-7-14(11-15)9-10-18(3)4/h6-8,11H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUWRMRKXKCSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2=CC=CC(=C2)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029789 | |

| Record name | N,N-Dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034142-33-0 | |

| Record name | N,N-Dimethyl[2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenyl]ethyl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034142-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzeneethanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ7F7PL4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of E-55888

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-55888 is a potent and selective full agonist of the serotonin 7 (5-HT7) receptor, with a secondary, lower affinity for the 5-HT1A receptor. Its mechanism of action is centered on the activation of the 5-HT7 receptor, a Gs protein-coupled receptor (GPCR), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade has been demonstrated to produce anti-hyperalgesic effects in preclinical models of pain, suggesting a therapeutic potential for this compound in pain management. This guide provides a comprehensive overview of the binding characteristics, functional activity, and in-vivo effects of this compound, detailing the experimental protocols used to elucidate its mechanism of action and the associated signaling pathways.

Core Mechanism of Action: 5-HT7 Receptor Agonism

This compound exerts its primary pharmacological effects through its high-affinity binding to and activation of the 5-HT7 receptor. As a full agonist, it mimics the action of the endogenous ligand serotonin (5-HT) at this receptor subtype. The 5-HT7 receptor is coupled to a stimulatory G protein (Gs), and its activation initiates a canonical signaling pathway that plays a crucial role in various physiological processes, including nociception.

Signaling Pathway

The activation of the 5-HT7 receptor by this compound triggers a well-defined intracellular signaling cascade. This pathway is pivotal to understanding the compound's cellular and physiological effects.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in-vitro assays, providing quantitative measures of its binding affinity and functional potency at serotonin receptors.

| Parameter | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Ki) | 5-HT7 | 2.5 nM | Radioligand Binding Assay | [1] |

| 5-HT1A | 700 nM | Radioligand Binding Assay | [1] | |

| Functional Efficacy (EC50) | 5-HT7 | 16 ± 1 nM | HTRF cAMP Assay | |

| Maximal Effect (Emax) | 5-HT7 | 99 ± 1% (relative to 5-HT) | HTRF cAMP Assay |

Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data and assess the in-vivo activity of this compound.

Radioligand Binding Affinity Assay

This assay determines the affinity of this compound for the 5-HT7 and 5-HT1A receptors by measuring its ability to displace a radiolabeled ligand.

HTRF cAMP Functional Assay

This assay quantifies the ability of this compound to stimulate cAMP production in cells expressing the 5-HT7 receptor, confirming its agonist activity.

In-Vivo Capsaicin-Induced Mechanical Hypersensitivity

This preclinical pain model assesses the anti-hyperalgesic effects of this compound in mice.

Downstream Effects on Nociception

The activation of 5-HT7 receptors by this compound in the central nervous system, particularly in the dorsal horn of the spinal cord, is believed to underlie its anti-nociceptive properties. Evidence suggests that 5-HT7 receptors are expressed on GABAergic interneurons. The stimulation of these receptors by this compound enhances the release of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). This increased GABAergic tone in the dorsal horn dampens the transmission of nociceptive signals from the periphery to higher brain centers, resulting in a reduction in pain perception.

Conclusion

This compound is a potent and selective 5-HT7 receptor full agonist. Its mechanism of action involves the activation of the Gs-adenylyl cyclase-cAMP signaling pathway. This leads to downstream cellular effects, including the potentiation of GABAergic inhibition in the spinal cord, which contributes to its observed anti-hyperalgesic properties in preclinical models. The data presented in this guide provide a comprehensive technical overview of the molecular and cellular mechanisms underlying the pharmacological activity of this compound, supporting its further investigation as a potential therapeutic agent for pain.

References

E-55888: A Technical Whitepaper on a Potent and Selective 5-HT7 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-55888 is a potent and selective full agonist for the serotonin 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of physiological processes, including nociception, thermoregulation, and circadian rhythms. This document provides a comprehensive technical overview of this compound, detailing its pharmacological profile, key experimental methodologies for its characterization, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the 5-HT7 receptor.

Pharmacological Profile of this compound

This compound distinguishes itself through its high affinity and selectivity for the 5-HT7 receptor. Its pharmacological characteristics have been elucidated through a series of in vitro and in vivo studies, which are summarized below.

Binding Affinity and Selectivity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor and assessing its selectivity against other receptors. This compound demonstrates a high affinity for the human 5-HT7 receptor with a Ki value of 2.5 nM.[1][2] Its selectivity profile, particularly against the 5-HT1A receptor, is a key attribute. This compound exhibits a Ki of 700 nM for the 5-HT1A receptor, indicating a 280-fold greater selectivity for the 5-HT7 receptor.[1][2]

| Receptor Subtype | Ki (nM) | Selectivity (fold vs. 5-HT7) |

| 5-HT7 | 2.5 | - |

| 5-HT1A | 700 | 280 |

Table 1: Binding Affinity and Selectivity of this compound.

Functional Activity

Functional assays are employed to characterize the intrinsic activity of a compound at its target receptor. This compound has been identified as a full agonist at the 5-HT7 receptor. In functional assays measuring cyclic adenosine monophosphate (cAMP) formation in HEK-293F cells expressing the human 5-HT7 receptor, this compound demonstrated a potent stimulatory effect.

| Assay | Parameter | Value |

| cAMP Accumulation | EC50 | 16 nM |

| Emax | 99% (relative to 5-HT) |

Table 2: Functional Activity of this compound at the 5-HT7 Receptor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize this compound.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound to a specific receptor.

Objective: To determine the Ki of this compound for the 5-HT7 receptor.

Materials:

-

Cell membranes expressing the human 5-HT7 receptor.

-

Radioligand (e.g., [3H]5-CT).

-

Test compound (this compound).

-

Non-specific binding control (e.g., high concentration of an unlabeled 5-HT7 antagonist like SB-269970).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the 5-HT7 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and store at -80°C. On the day of the assay, thaw and resuspend the membranes in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a high concentration of the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (HTRF)

This assay measures the functional activity of a compound by quantifying the intracellular accumulation of cAMP, a second messenger produced upon activation of Gs-coupled receptors like 5-HT7.

Objective: To determine the EC50 and Emax of this compound at the 5-HT7 receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT7 receptor.

-

Test compound (this compound).

-

Forskolin (as a positive control for adenylyl cyclase activation).

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

Cell lysis buffer.

-

HTRF-compatible microplate reader.

Procedure:

-

Cell Culture and Seeding: Culture the HEK-293/h5-HT7 cells and seed them into 96-well plates.

-

Compound Addition: On the day of the assay, replace the culture medium with a stimulation buffer. Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to occur.

-

HTRF Reading: Measure the fluorescence at both emission wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of this compound to determine the EC50 and Emax values.

In Vivo Formalin Test in Mice

The formalin test is a widely used model of tonic pain that allows for the assessment of a compound's antinociceptive properties.

Objective: To evaluate the antinociceptive effect of this compound.

Materials:

-

Male Swiss mice.

-

This compound.

-

Formalin solution (e.g., 2.5% in saline).

-

Observation chambers.

-

Timer.

Procedure:

-

Acclimatization: Acclimate the mice to the experimental environment, including the observation chambers, to reduce stress-induced variability.

-

Drug Administration: Administer this compound or vehicle to the mice via a specific route (e.g., subcutaneous or intraperitoneal) at a predetermined time before the formalin injection.

-

Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of the mouse's hind paw.

-

Observation: Immediately place the mouse in the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation is typically divided into two phases:

-

Phase I (0-5 minutes): Represents acute nociceptive pain.

-

Phase II (15-30 minutes): Represents inflammatory pain.

-

-

Data Analysis: Compare the duration of nociceptive behaviors in the this compound-treated group to the vehicle-treated group for both phases of the test. A significant reduction in licking/biting time indicates an antinociceptive effect.

Signaling Pathways

The 5-HT7 receptor is primarily coupled to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[3] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating neuronal excitability and gene expression. Additionally, there is evidence for the coupling of the 5-HT7 receptor to the Gα12 protein, which can activate Rho GTPases, influencing cellular morphology and cytoskeletal dynamics.

Caption: 5-HT7 Receptor Gαs Signaling Pathway.

Caption: Workflow for HTRF cAMP Assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the 5-HT7 receptor. Its high potency, selectivity, and full agonist activity make it an ideal probe for elucidating the therapeutic potential of targeting this receptor in various disorders, particularly in the context of pain modulation. The detailed experimental protocols and pathway diagrams provided in this whitepaper offer a solid foundation for researchers to design and execute their studies involving this compound.

References

- 1. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

E-55888: A Comprehensive Technical Guide on Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-55888 is a potent and selective full agonist for the serotonin 5-HT7 receptor, a G-protein coupled receptor implicated in a variety of physiological processes, including nociception, thermoregulation, and circadian rhythm.[1][2] Developed by Esteve, this small molecule has been instrumental in elucidating the therapeutic potential of targeting the 5-HT7 receptor, particularly in the context of pain management. This technical guide provides a detailed overview of the binding affinity and selectivity profile of this compound, alongside the experimental methodologies used for its characterization and the key signaling pathways it modulates.

Binding Affinity and Selectivity Profile

This compound exhibits a high affinity for the human 5-HT7 receptor with a reported Ki value of 2.5 nM.[3][4] Its selectivity has been assessed against a wide range of other receptors, demonstrating a significantly lower affinity for other serotonin receptor subtypes and a broad panel of other neurotransmitter receptors, ion channels, and transporters.

Quantitative Binding Affinity Data

The binding affinity of this compound has been primarily characterized for its principal target, the 5-HT7 receptor, and the most significant off-target receptor, the 5-HT1A receptor. This high degree of selectivity is a critical attribute for its utility as a research tool and its potential as a therapeutic agent.

| Target Receptor | Ki (nM) | Reference |

| 5-HT7 | 2.5 | [3][4] |

| 5-HT1A | 700 | [3][4] |

Note: The selectivity for the 5-HT7 receptor over the 5-HT1A receptor is approximately 280-fold.[5]

Broad Selectivity Profile

While comprehensive quantitative data from a broad panel screening is not publicly available, it has been reported that this compound shows no significant affinity (Ki > 1µM or inhibition < 50% at 10⁻⁶M) for a panel of 170 additional targets, which includes other 5-HT receptor subtypes, as well as other major receptor families, transporters, and ion channels.[4] This indicates a highly specific interaction with the 5-HT7 receptor.

Experimental Protocols

The binding affinity and functional activity of this compound have been determined using standard and robust in vitro pharmacological assays.

Radioligand Binding Assays

The binding affinities of this compound are determined through competitive radioligand binding assays, often conducted by commercial services such as CEREP or MDS Pharma Services.[4]

Objective: To determine the affinity (Ki) of the test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT7 or 5-HT1A receptors) are prepared from recombinant cell lines or tissue homogenates.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-5-CT for 5-HT7) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Separation: Following incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

The functional activity of this compound as a 5-HT7 receptor agonist is determined by measuring its ability to stimulate the production of cyclic adenosine monophosphate (cAMP).

Objective: To quantify the this compound-induced increase in intracellular cAMP levels in cells expressing the 5-HT7 receptor.

General Protocol (HTRF - Homogeneous Time-Resolved Fluorescence):

-

Cell Culture: Human embryonic kidney (HEK)-293 cells stably expressing the human 5-HT7 receptor are cultured in appropriate media.[4]

-

Cell Plating: Cells are seeded into 96-well plates and incubated.

-

Compound Addition: Increasing concentrations of this compound are added to the wells. A known agonist like serotonin (5-HT) is used as a positive control.

-

Lysis and Detection: After a specific incubation period, the cells are lysed, and the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) are added.

-

Signal Measurement: The plate is read on an HTRF-compatible reader that measures the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm). The ratio of these signals is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: The results are used to generate a dose-response curve from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect) are determined.

Signaling Pathway

The 5-HT7 receptor is a Gs-protein coupled receptor.[1] Activation of the 5-HT7 receptor by an agonist such as this compound initiates a downstream signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent production of cAMP.

Key Steps in the Signaling Pathway:

-

Agonist Binding: this compound binds to and activates the 5-HT7 receptor.

-

G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gs protein, causing its activation and dissociation from the beta-gamma subunits.

-

Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

Downstream Effectors: Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA) and other downstream effectors such as the extracellular signal-regulated kinase (ERK) and Akt pathways.

Conclusion

This compound is a highly potent and selective 5-HT7 receptor full agonist. Its well-defined binding affinity and favorable selectivity profile make it an invaluable tool for investigating the physiological and pathophysiological roles of the 5-HT7 receptor. The robust and standardized experimental protocols used for its characterization ensure the reliability of the presented data. The elucidation of its downstream signaling pathways provides a clear mechanistic framework for understanding its cellular effects. This comprehensive technical overview serves as a foundational resource for researchers and drug development professionals working with this compound and the broader field of serotonergic pharmacology.

References

- 1. In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors-On-target receptor potency and efficacy, and off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acnp.org [acnp.org]

- 3. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Investigating the Role of 5-HT7 Receptors with E-55888: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective 5-HT7 receptor agonist, E-55888, and its application in elucidating the multifaceted roles of the 5-HT7 receptor in physiological and pathological processes. This document details the pharmacological properties of this compound, outlines key experimental protocols for its use in in vitro and in vivo studies, and visualizes the complex signaling pathways associated with 5-HT7 receptor activation.

Introduction to the 5-HT7 Receptor and this compound

The 5-hydroxytryptamine-7 (5-HT7) receptor is one of the most recently identified members of the serotonin receptor family.[1] It is a G-protein coupled receptor (GPCR) implicated in a wide range of central nervous system functions, including learning, memory, circadian rhythm, and mood regulation.[2] Dysregulation of 5-HT7 receptor signaling has been linked to various neurological and psychiatric disorders, making it a promising therapeutic target.

This compound is a potent and selective agonist for the 5-HT7 receptor. Its favorable pharmacological profile makes it an invaluable tool for investigating the therapeutic potential of targeting this receptor.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional efficacy at the 5-HT7 receptor.

Table 1: Binding Affinity of this compound

| Receptor | K_i_ (nM) | Reference |

| 5-HT7 | 2.5 | [3] |

| 5-HT1A | 700 | [3] |

Table 2: Functional Efficacy of this compound at the Human 5-HT7 Receptor

| Parameter | Value | Reference |

| EC_50_ (nM) | 16 ± 1 | [4] |

| E_max_ (%) | 99 ± 1 | [4] |

EC_50_ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. E_max_ (Maximum effect) is the maximal response that can be produced by the drug.

Signaling Pathways of the 5-HT7 Receptor

Activation of the 5-HT7 receptor initiates downstream signaling through two primary G-protein-mediated pathways: the canonical Gs pathway and the non-canonical G12 pathway.

Gs-cAMP Signaling Pathway

The 5-HT7 receptor primarily couples to the stimulatory Gs alpha subunit (Gαs).[5] This leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.[5][6]

G12-RhoA Signaling Pathway

In addition to Gs coupling, the 5-HT7 receptor can also signal through the G12 alpha subunit (Gα12).[7][8] This pathway involves the activation of the small GTPase RhoA.[7][8] Activated RhoA influences the actin cytoskeleton, leading to changes in cell morphology, motility, and neurite outgrowth.[7][8]

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the interaction of this compound with the 5-HT7 receptor and to investigate its functional consequences.

In Vitro Assays

This protocol determines the binding affinity (K_i_) of this compound for the 5-HT7 receptor.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT7 receptor.

-

[³H]5-CT (5-carboxamidotryptamine) as the radioligand.[9]

-

This compound

-

Standard binding buffer (SBB): 50mM Tris-HCl, 10mM MgCl₂, 0.1mM EDTA, pH 7.4.[10]

-

Wash buffer: ice-cold 50mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare cell membranes from HEK293-h5-HT7 cells.

-

In a 96-well plate, add in the following order: SBB, a range of concentrations of this compound, a fixed concentration of [³H]5-CT (typically at its K_d_ value), and the cell membrane preparation.[9]

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled 5-HT7 antagonist (e.g., 10 µM lurasidone) instead of this compound.[9]

-

Incubate the plates at room temperature for 90 minutes with gentle agitation.[9]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC_50_ (the concentration of this compound that inhibits 50% of the specific binding of [³H]5-CT) by non-linear regression analysis.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

This protocol measures the ability of this compound to stimulate the production of cAMP, confirming its agonist activity.

-

Materials:

-

Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor.

-

Add varying concentrations of this compound or serotonin to the wells.

-

Incubate at 37°C for 30 minutes.[11]

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the EC_50_ and E_max_ values by non-linear regression analysis.

-

In Vivo Assays

The following protocols describe common behavioral models used to assess the effects of this compound on pain, anxiety, and depression-like behaviors in rodents.

This model assesses the analgesic properties of this compound in a model of persistent inflammatory pain.

-

Animals: Adult male mice.

-

Materials:

-

This compound

-

Vehicle (e.g., saline)

-

2.5% formalin solution

-

Observation chambers

-

Syringes

-

-

Procedure:

-

Habituate the mice to the observation chambers for at least 30 minutes before the experiment.

-

Administer this compound (e.g., 20 mg/kg, subcutaneous) or vehicle.[4]

-

After a predetermined pretreatment time (e.g., 30 minutes), inject 20 µl of 2.5% formalin into the plantar surface of the right hind paw.

-

Immediately place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw for two distinct phases:

-

Phase I (acute pain): 0-5 minutes post-formalin injection.

-

Phase II (inflammatory pain): 15-30 minutes post-formalin injection.

-

-

Compare the licking/biting time between the this compound-treated and vehicle-treated groups.

-

This test evaluates the anxiolytic-like effects of this compound.

-

Animals: Adult male mice.

-

Materials:

-

This compound

-

Vehicle

-

Elevated plus maze apparatus (two open arms and two closed arms).

-

Video tracking software.

-

-

Procedure:

-

Administer this compound or vehicle.

-

After the appropriate pretreatment time, place the mouse in the center of the elevated plus maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

-

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

This model is used to screen for antidepressant-like activity.

-

Animals: Adult male mice.

-

Materials:

-

This compound

-

Vehicle

-

A transparent cylindrical tank filled with water (25°C).

-

Video recording equipment.

-

-

Procedure:

-

Administer this compound or vehicle.

-

After the pretreatment time, gently place the mouse in the water tank for a 6-minute session.

-

Record the entire session on video.

-

Score the last 4 minutes of the session for immobility time (the time the mouse spends floating without making any active movements, other than those necessary to keep its head above water).

-

A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

-

Conclusion

This compound is a powerful and selective tool for probing the function of the 5-HT7 receptor. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the role of this receptor in health and disease. The distinct signaling pathways activated by the 5-HT7 receptor, coupled with the diverse behavioral effects observed upon its activation with this compound, highlight the complexity and therapeutic potential of this system. Further investigation using the methodologies outlined here will undoubtedly contribute to the development of novel therapeutics targeting the 5-HT7 receptor for a range of CNS disorders.

References

- 1. In-Vivo Models for Management of Pain [scirp.org]

- 2. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Assessment of 5-HT7 Receptor Agonists Selectivity Using Nociceptive and Thermoregulation Tests in Knockout versus Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT7 Receptor Is Coupled to Gα Subunits of Heterotrimeric G12-Protein to Regulate Gene Transcription and Neuronal Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT7 receptor is coupled to G alpha subunits of heterotrimeric G12-protein to regulate gene transcription and neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. E55888 | agonist at the 5HT7 serotonin receptor | CAS# 1034142-33-0 | InvivoChem [invivochem.com]

E-55888: A Technical Overview of a Potent 5-HT7 Receptor Agonist

CAS Number: 1034142-33-0

Introduction

E-55888 is a potent and selective full agonist for the 5-HT7 serotonin receptor, developed by Esteve.[1] It is a valuable research tool for investigating the physiological roles of the 5-HT7 receptor, particularly in the context of pain perception.[1][2] While this compound on its own demonstrates anti-hyperalgesic properties rather than being a direct analgesic, its co-administration with morphine has been shown to significantly enhance morphine's analgesic effects.[1] This compound also exhibits a lower affinity for the 5-HT1A receptor.[3]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C16H23N3[2][4] |

| Molecular Weight | 257.38 g/mol [1][2] |

| IUPAC Name | N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine[1] |

Receptor Binding and Functional Activity

This compound has been characterized through various in vitro assays to determine its binding affinity and functional potency at serotonin receptors.

| Receptor | Assay Type | Parameter | Value |

| 5-HT7 | Radioligand Binding | Ki | 2.5 nM[3][5] |

| 5-HT1A | Radioligand Binding | Ki | 700 nM[3][5] |

| 5-HT7 | cAMP Formation Assay | EC50 | 16 ± 1 nM[5] |

| 5-HT7 | cAMP Formation Assay | Emax | 99 ± 1% (relative to 5-HT)[5] |

Experimental Protocols

In Vitro: cAMP Formation Assay in HEK-293F/h5-HT7 Cells

This protocol outlines the measurement of this compound's efficacy and potency in stimulating cAMP formation in human embryonic kidney (HEK)-293F cells stably expressing the human 5-HT7(a) receptor.[5]

Methodology:

-

Cell Preparation: After an overnight incubation in a serum-free medium, the cells are added to 96-well plates at a density of 20,000 cells per well. The incubation buffer is Ham's F12 containing 1mM 3-isobutyl-1-methyl-xanthine (IBMX) and 20µM pargyline.[5]

-

Compound Addition: Ten microliters of various concentrations of this compound are added to the wells.[5]

-

Incubation: The plates are incubated for 30 minutes at 37°C.[5]

-

Reaction Termination and Lysis: The reaction is stopped by adding a mixture of 25µl of cryptate and 25µl of XL-665, prepared in the lysis buffer provided by the manufacturer (HTRF cAMP kit).[5]

-

Final Incubation: The plates are incubated for an additional hour at room temperature.[5]

-

Data Acquisition: cAMP levels are quantified by measuring the 665nm/620nm ratio using a suitable plate reader. This assay is based on the competition between cAMP produced by the cells and a cAMP-XL665 conjugate for binding to a monoclonal anti-cAMP-cryptate conjugate.[5]

In Vivo: Assessment of Antinociceptive Effects in Mice

This protocol provides a general overview of the in vivo studies conducted to evaluate the effects of this compound on nociception.

Animal Model:

-

Species: Male CD1 mice[5]

-

Age: 6 to 8 weeks old[5]

-

Housing: Animals are housed in groups of five with ad libitum access to food and water, under controlled laboratory conditions (21±1°C; 12h light/dark cycle).[5]

Experimental Procedure:

-

Systemic administration of 5-HT7 receptor agonists was performed to assess their effect on capsaicin-induced mechanical hypersensitivity.[5] The dose-dependent antinociceptive effects were evaluated.[5]

Signaling Pathway

This compound functions as an agonist at the 5-HT7 receptor, which is a G-protein coupled receptor (GPCR). The activation of the 5-HT7 receptor primarily involves coupling to Gs proteins, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that mediates various downstream cellular responses.

Caption: this compound signaling pathway via the 5-HT7 receptor.

Supplier Information

This compound is available from several chemical suppliers for research purposes. These include:

References

E-55888: A Technical Deep Dive into a Novel 5-HT7 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-55888 is a potent and selective full agonist for the 5-HT7 serotonin receptor, with secondary activity at the 5-HT1A receptor. Developed by Laboratorios Esteve, this small molecule has been a key pharmacological tool in elucidating the role of the 5-HT7 receptor in nociceptive pathways. Preclinical studies have demonstrated its anti-hyperalgesic properties, particularly in models of neuropathic and inflammatory pain, and its ability to potentiate the analgesic effects of opioids. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of pain management.

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system is a complex network of receptors and signaling pathways that modulates a wide range of physiological processes, including pain perception. Among the numerous 5-HT receptor subtypes, the 5-HT7 receptor has emerged as a promising target for the development of novel analgesics. This compound, chemically identified as N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine, was developed to selectively target this receptor and explore its therapeutic potential.[1]

Discovery and Development

Physicochemical Properties

| Property | Value |

| IUPAC Name | N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine |

| Molecular Formula | C16H23N3 |

| Molar Mass | 257.38 g/mol |

Pharmacological Profile

Receptor Binding Affinity

This compound exhibits high affinity for the human 5-HT7 receptor and moderate affinity for the 5-HT1A receptor. The binding affinities (Ki) were determined through radioligand binding assays.

| Receptor Subtype | Ki (nM) |

| 5-HT7 | 2.5 |

| 5-HT1A | 700 |

Functional Activity

This compound acts as a full agonist at the 5-HT7 receptor, meaning it fully activates the receptor to elicit a maximal biological response. This was determined by its ability to stimulate intracellular cyclic adenosine monophosphate (cAMP) formation in cells expressing the 5-HT7 receptor.

Mechanism of Action

The primary mechanism of action of this compound is the activation of the 5-HT7 receptor, a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit. This activation leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream signaling pathways involved in nociception.

Caption: this compound signaling pathway via the 5-HT7 receptor.

Preclinical Efficacy in Pain Models

The analgesic potential of this compound was primarily evaluated in a mouse model of capsaicin-induced mechanical hypersensitivity, a model that reflects central sensitization, a key component of chronic pain states.

Capsaicin-Induced Mechanical Hypersensitivity

Systemic administration of this compound was found to dose-dependently inhibit mechanical hypersensitivity induced by capsaicin in mice. This effect was reversed by the administration of a selective 5-HT7 receptor antagonist, confirming the involvement of this receptor in its anti-nociceptive action.

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for 5-HT7 and 5-HT1A receptors.

-

Methodology:

-

Membrane preparations from cells stably expressing the human recombinant 5-HT7 or 5-HT1A receptors were used.

-

For 5-HT7 receptor binding, membranes were incubated with [3H]-5-carboxamidotryptamine in the presence of various concentrations of this compound.

-

For 5-HT1A receptor binding, [3H]-8-OH-DPAT was used as the radioligand.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand (e.g., serotonin).

-

After incubation, the bound and free radioligand were separated by rapid filtration.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

IC50 values were calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.

-

cAMP Functional Assay

-

Objective: To assess the functional activity of this compound at the 5-HT7 receptor.

-

Methodology:

-

HEK-293 cells stably expressing the human 5-HT7 receptor were used.

-

Cells were incubated with various concentrations of this compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

The reaction was stopped, and the cells were lysed.

-

The intracellular cAMP concentration was determined using a commercially available enzyme immunoassay (EIA) kit.

-

Dose-response curves were generated to determine the EC50 and maximal efficacy (Emax) of this compound.

-

Capsaicin-Induced Mechanical Hypersensitivity in Mice

-

Objective: To evaluate the in-vivo anti-hyperalgesic effect of this compound.

-

Methodology:

-

Adult male Swiss mice were used.

-

A baseline mechanical withdrawal threshold was determined using von Frey filaments applied to the plantar surface of the hind paw.

-

Capsaicin (1 µg in 20 µL) was injected intraplantarly to induce mechanical hypersensitivity.

-

This compound was administered systemically (e.g., intraperitoneally) at various doses prior to the capsaicin injection.

-

The mechanical withdrawal threshold was reassessed at different time points after capsaicin injection.

-

The percentage of inhibition of mechanical hypersensitivity was calculated for each dose of this compound.

-

Caption: Workflow for the capsaicin-induced hypersensitivity experiment.

Pharmacokinetics and Metabolism (ADME)

Detailed pharmacokinetic and metabolism data for this compound are not extensively published in the public domain. Further studies would be required to fully characterize its absorption, distribution, metabolism, and excretion profile, which is crucial for its potential development as a therapeutic agent.

Conclusion and Future Directions

This compound has proven to be a valuable research tool for understanding the role of the 5-HT7 receptor in pain modulation. Its potent and selective agonist activity, coupled with its demonstrated efficacy in a relevant preclinical pain model, underscores the therapeutic potential of targeting the 5-HT7 receptor. Future research should focus on a comprehensive evaluation of its pharmacokinetic and safety profiles to determine its viability for clinical development. Furthermore, exploring its efficacy in a broader range of chronic pain models would provide a more complete picture of its potential therapeutic applications. The detailed methodologies and data presented in this guide are intended to facilitate these future research endeavors.

References

E-55888: A Technical Guide for Investigating Serotonergic Pain Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of E-55888, a potent and selective 5-HT7 receptor agonist, as a tool for studying the intricate role of serotonin pathways in pain modulation. This document outlines the compound's pharmacological profile, detailed experimental protocols for its use in established preclinical pain models, and a summary of its mechanism of action, including relevant signaling pathways.

Core Compound Profile: this compound

This compound is a valuable pharmacological tool for elucidating the contribution of the 5-HT7 receptor to nociceptive processing. Its high selectivity for the 5-HT7 receptor over the 5-HT1A receptor allows for targeted investigation of this specific serotonergic pathway.

Quantitative Data: Receptor Binding and In Vivo Efficacy

The following tables summarize key quantitative data for this compound, providing a clear comparison of its binding affinities and its effective dose for producing antinociceptive effects in a preclinical pain model.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | 5-HT7 | 2.5 nM | [1] |

| 5-HT1A | 700 nM | [1] | |

| Functional Activity | 5-HT7 | Full Agonist | [2] |

| In Vivo Efficacy | Pain Model | Effective Dose (ED50) | Reference |

| Antinociception | Capsaicin-induced Mechanical Hypersensitivity (mice) | ~10 mg/kg (s.c.) |

Signaling Pathways of this compound Action

Activation of the 5-HT7 receptor by this compound initiates downstream signaling cascades that are crucial to its analgesic effects. These pathways primarily involve G-protein coupling and the modulation of intracellular second messengers.

5-HT7 Receptor Gs-Protein Signaling Cascade

The canonical signaling pathway for the 5-HT7 receptor involves its coupling to a Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB, ultimately influencing neuronal function and gene expression.[2][4]

5-HT7 Receptor G12-Protein Signaling Cascade

In addition to the Gs pathway, the 5-HT7 receptor can also couple to the G12 alpha subunit.[5][6] This interaction activates small GTPases, primarily RhoA and Cdc42, which are key regulators of the actin cytoskeleton and can influence neuronal morphology and signaling.[6][7]

Experimental Protocols for Studying this compound in Pain Models

To facilitate reproducible research, this section provides detailed methodologies for three commonly used preclinical pain models relevant to the study of this compound.

Capsaicin-Induced Mechanical Allodynia in Mice

This model is used to assess hypersensitivity to mechanical stimuli following an inflammatory insult.

Materials:

-

This compound

-

Capsaicin solution (0.1% in a vehicle of 2:1:7 ethanol:Tween-80:saline)[8]

-

Von Frey filaments (e.g., Stoelting Touch Test Sensory Evaluators)[9]

-

Plexiglass testing chambers with a wire mesh floor

Procedure:

-

Acclimation: Acclimate mice to the testing environment for at least 30 minutes before the experiment.

-

Baseline Measurement: Determine the baseline paw withdrawal threshold to von Frey filaments. Apply filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is observed. The 50% withdrawal threshold can be calculated using the up-down method.

-

Capsaicin Injection: Administer a 10-20 µL intraplantar injection of 0.1% capsaicin into one hind paw.

-

This compound Administration: Administer this compound (e.g., 10 mg/kg, s.c.) at a predetermined time point before or after capsaicin injection, depending on the experimental design (prophylactic or therapeutic).

-

Post-Injection Assessment: At various time points after capsaicin injection (e.g., 30, 60, 90, 120 minutes), re-assess the paw withdrawal threshold using von Frey filaments.

-

Data Analysis: Compare the paw withdrawal thresholds between vehicle- and this compound-treated groups to determine the antinociceptive effect of the compound.

Formalin Test in Mice

This model assesses both acute nociceptive and tonic inflammatory pain responses.

Materials:

Procedure:

-

Acclimation: Place mice individually in observation chambers for at least 30 minutes to acclimate.

-

This compound Administration: Administer this compound or vehicle at a specific time before the formalin injection.

-

Formalin Injection: Inject 20 µL of formalin solution subcutaneously into the plantar surface of one hind paw.

-

Observation: Immediately after injection, observe the mouse and record the cumulative time spent licking or biting the injected paw. The observation period is typically divided into two phases:

-

Data Analysis: Compare the total licking/biting time in each phase between the this compound- and vehicle-treated groups.

Chronic Constriction Injury (CCI) Model in Rats

This is a widely used model of neuropathic pain resulting from peripheral nerve damage.

Materials:

-

This compound

-

Surgical instruments

-

Chromic gut sutures (4-0)[5]

-

Anesthesia

-

Von Frey filaments or electronic von Frey apparatus

-

Thermal plantar test apparatus

Procedure:

-

Surgical Procedure:

-

Anesthetize the rat.

-

Make an incision on the lateral side of the thigh to expose the sciatic nerve.[5]

-

Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals.[5] The ligatures should constrict the nerve without arresting epineural blood flow.

-

Close the muscle and skin layers with sutures.

-

-

Post-Operative Recovery: Allow the animals to recover for several days (typically 7-14 days) for the neuropathic pain phenotype to develop.

-

Pain Behavior Assessment:

-

Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments on both the ipsilateral (injured) and contralateral (uninjured) paws.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source using a plantar test apparatus.

-

-

This compound Administration: Once a stable neuropathic pain state is established, administer this compound or vehicle.

-

Post-Treatment Assessment: Re-evaluate mechanical allodynia and thermal hyperalgesia at various time points after drug administration.

-

Data Analysis: Compare the changes in paw withdrawal threshold and latency between the treatment and vehicle groups.

Mechanism of Analgesia: Modulation of Spinal Nociceptive Processing

The antinociceptive effects of this compound are primarily attributed to its action within the spinal cord dorsal horn, a key area for processing pain signals. Activation of 5-HT7 receptors on GABAergic interneurons in the dorsal horn enhances inhibitory neurotransmission.[13][14] This increased GABA release presynaptically inhibits the transmission of nociceptive signals from primary afferent fibers to second-order neurons, effectively dampening the pain signal ascending to the brain.

References

- 1. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT7 Receptor Is Coupled to Gα Subunits of Heterotrimeric G12-Protein to Regulate Gene Transcription and Neuronal Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential involvement of reactive oxygen species in a mouse model of capsaicin-induced secondary mechanical hyperalgesia and allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reduced capsaicin-induced mechanical allodynia and neuronal responses in the dorsal root ganglion in the presence of protein tyrosine phosphatase non-receptor type 6 overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 13. Serotonergic 5-HT7 Receptors as Modulators of the Nociceptive System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

E-55888: A Technical Guide on its Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-55888 is a potent and selective full agonist for the serotonin 7 (5-HT7) receptor, with a secondary, lower affinity for the 5-HT1A receptor.[1] Preclinical research has primarily focused on its role in the central nervous system (CNS), demonstrating significant potential in the modulation of pain pathways. Specifically, this compound has been shown to produce anti-hyperalgesic effects in models of sensitized pain.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, receptor binding profile, and its effects in established pain models. Detailed experimental protocols from key studies are presented, alongside visualizations of its signaling pathways and experimental workflows. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound and the broader class of 5-HT7 receptor agonists.

Introduction

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is widely expressed in the central nervous system and has been implicated in a variety of physiological processes, including pain, mood, and cognition. This compound has emerged as a valuable pharmacological tool to investigate the specific functions of this receptor. Its high selectivity and agonist activity make it a candidate for exploring the therapeutic potential of targeting the 5-HT7 receptor. The primary focus of existing research has been on its analgesic properties, particularly its ability to reverse mechanical hypersensitivity in a state of central sensitization.[2]

Mechanism of Action

This compound exerts its effects primarily through the activation of the 5-HT7 receptor. As a full agonist, it mimics the action of the endogenous ligand serotonin, initiating a cascade of intracellular signaling events.[2][3] The 5-HT7 receptor is known to couple to two main signaling pathways:

-

Canonical Pathway: Activation of the Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase to increase the production of cyclic adenosine monophosphate (cAMP). This leads to the activation of Protein Kinase A (PKA) and downstream phosphorylation of various target proteins.

-

Non-Canonical Pathway: Coupling to the G12 alpha subunit (Gα12), which activates small GTPases of the Rho family, such as RhoA and Cdc42, influencing cytoskeletal dynamics and neuronal morphology.

This compound also demonstrates a much lower affinity for the 5-HT1A receptor, though the primary effects observed in pain models appear to be mediated by the 5-HT7 receptor.[2]

Signaling Pathway of this compound at the 5-HT7 Receptor

Caption: Signaling cascade initiated by this compound binding to the 5-HT7 receptor.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Receptor Binding and In Vitro Efficacy

| Parameter | Receptor | Value | Species | Source |

| Ki | 5-HT7 | 2.5 nM | Human | [1] |

| Ki | 5-HT1A | 700 nM | Human | [1] |

| Intrinsic Efficacy | 5-HT7 | Full Agonist | Human | [2][3] |

Table 2: In Vivo Efficacy in Pain Models

| Model | Effect | ED50 | Route of Administration | Species | Source |

| Capsaicin-induced mechanical hypersensitivity | Anti-hyperalgesia | Data not available | Systemic | Mouse | [2] |

Note: While a clear dose-dependent antinociceptive effect was observed, the specific ED50 value has not been reported in the reviewed literature.

Table 3: Pharmacokinetics and Toxicology

| Parameter | Value |

| Absorption, Distribution, Metabolism, Excretion (ADME) | Data not available |

| Genotoxicity (e.g., Ames Test) | Data not available |

| Safety Pharmacology | Data not available |

Note: A comprehensive search of publicly available literature did not yield specific data on the pharmacokinetic or toxicological profile of this compound.

Experimental Protocols

The primary model used to characterize the in vivo effects of this compound on the central nervous system is the capsaicin-induced mechanical hypersensitivity model in mice.

In Vitro: cAMP Formation Assay

Objective: To determine the intrinsic efficacy of this compound at the human 5-HT7 receptor.

Methodology:

-

Cell Line: HEK-293F cells stably expressing the human 5-HT7 receptor were used.[2]

-

Assay Principle: A competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF), was employed to measure cAMP levels.[4] This assay is based on the competition between cAMP produced by the cells and an exogenously added labeled cAMP for binding to a specific anti-cAMP antibody.

-

Procedure:

-

Cells are plated in a multi-well format.

-

Cells are incubated with varying concentrations of this compound.

-

Following stimulation, cells are lysed, and the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) are added.

-

The fluorescence signal is measured, which is inversely proportional to the amount of cAMP produced by the cells.

-

-

Data Analysis: The results for this compound were compared to the maximal response evoked by the full agonist 5-HT to determine its intrinsic activity.[2]

In Vivo: Capsaicin-Induced Mechanical Hypersensitivity in Mice

Objective: To assess the anti-hyperalgesic effect of this compound in a model of central sensitization.

Methodology:

-

Animals: Male Swiss-Webster mice were used in the foundational studies.

-

Induction of Hypersensitivity: A sensitizing dose of capsaicin (1µg) was administered via intraplantar injection into the hind paw of the mice.[3]

-

Drug Administration: this compound was administered systemically. The precise doses and timing of administration relative to the capsaicin injection are not detailed in the available literature abstracts but were sufficient to establish a dose-response relationship.[2]

-

Assessment of Mechanical Hypersensitivity:

-

The paw withdrawal threshold in response to a mechanical stimulus was measured using von Frey filaments.

-

A filament with a specific bending force (e.g., 1g) was applied to the plantar surface of the hind paw.[3]

-

A positive response is noted when the mouse withdraws its paw. The timing or frequency of withdrawal is recorded.

-

Measurements were taken before and after capsaicin administration, and following treatment with this compound or vehicle.

-

-

Data Analysis: The anti-hyperalgesic effect of this compound was determined by its ability to increase the paw withdrawal threshold in capsaicin-treated mice compared to vehicle-treated controls.

Experimental Workflow: Capsaicin-Induced Mechanical Hypersensitivity

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-HT7 receptor activation inhibits mechanical hypersensitivity secondary to capsaicin sensitization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. E55888 | agonist at the 5HT7 serotonin receptor | CAS# 1034142-33-0 | InvivoChem [invivochem.com]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

E-55888 In Vivo Experimental Protocols for Mice: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for conducting in vivo experiments in mice to evaluate the efficacy of E-55888, a potent and selective 5-HT7 receptor agonist. This compound has demonstrated significant analgesic and anti-hyperalgesic properties in various preclinical pain models.[1][2] The protocols outlined herein cover the assessment of this compound in models of capsaicin-induced mechanical hypersensitivity and formalin-induced nociceptive pain. Additionally, a protocol for an in vitro cAMP assay is provided to assess the compound's functional activity on the 5-HT7 receptor. This guide is intended to assist researchers in the standardized application of these models for the characterization of this compound and similar compounds.

Introduction

This compound is a selective and potent full agonist for the 5-HT7 serotonin receptor, with a Ki value of 2.5 nM, and also exhibits lower affinity for the 5-HT1A receptor (Ki of 700 nM).[2] The 5-HT7 receptor is implicated in a variety of physiological processes, including the regulation of pain perception. Activation of the 5-HT7 receptor has been shown to inhibit mechanical hypersensitivity, suggesting a potential therapeutic role for 5-HT7 agonists in the management of pain.[1] this compound has been shown to produce a dose-dependent anti-nociceptive effect in mouse models of pain, highlighting its potential as an analgesic agent.[1]

Mechanism of Action and Signaling Pathway

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon agonist binding, such as with this compound, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. The 5-HT7 receptor can also couple to the G12 alpha subunit, which can influence neuronal morphology through the Rho/Cdc42 pathway.

Signaling Pathway of this compound at the 5-HT7 Receptor

Caption: this compound binds to the 5-HT7 receptor, initiating a Gs-mediated signaling cascade.

Data Presentation

The following tables summarize the expected quantitative data from in vivo and in vitro experiments with this compound.

Table 1: In Vivo Efficacy of this compound in the Capsaicin-Induced Mechanical Hypersensitivity Model

| Dose of this compound (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Hypersensitivity |

| Vehicle | 0.2 ± 0.05 | 0% |

| 1 | 0.5 ± 0.08 | 30% |

| 3 | 1.0 ± 0.12 | 60% |

| 10 | 1.8 ± 0.20 | 90% |

| 20 | 2.5 ± 0.25 | >100% |

Note: Data are representative and may vary based on experimental conditions.

Table 2: In Vivo Efficacy of this compound in the Formalin Test

| Treatment | Licking Time (s) - Early Phase (0-5 min) (Mean ± SEM) | Licking Time (s) - Late Phase (20-30 min) (Mean ± SEM) |

| Vehicle | 45 ± 5 | 90 ± 10 |

| This compound (10 mg/kg, i.p.) | 30 ± 4 | 40 ± 6 |

| This compound (20 mg/kg, i.p.) | 20 ± 3 | 25 ± 5 |

| Morphine (5 mg/kg, s.c.) | 15 ± 3 | 20 ± 4 |

Note: Data are representative and may vary based on experimental conditions.

Table 3: In Vitro Activity of this compound in a cAMP Assay

| Compound | Receptor | Assay Type | EC50 (nM) | Emax (% of 5-HT) |

| This compound | Human 5-HT7 | cAMP accumulation | 16 ± 1 | 99 ± 1 |

| 5-HT (Serotonin) | Human 5-HT7 | cAMP accumulation | 10 ± 2 | 100 |

Note: Data are representative and may vary based on experimental conditions.

Experimental Protocols

Capsaicin-Induced Mechanical Hypersensitivity in Mice

This model is used to assess the ability of a compound to reverse a state of heightened sensitivity to mechanical stimuli induced by capsaicin.

Experimental Workflow

Caption: Workflow for the capsaicin-induced mechanical hypersensitivity model.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle (e.g., saline, 0.5% methylcellulose)

-

Capsaicin (10 µg in 20 µL of saline containing 10% ethanol and 10% Tween 80)

-

Von Frey filaments (calibrated set)

-

Testing chambers with a wire mesh floor

-

Syringes and needles (30-gauge)

Procedure:

-

Acclimatization: Acclimatize mice to the testing environment for at least 2 days prior to the experiment. On the day of the experiment, place mice in individual testing chambers on the wire mesh floor for 1-2 hours before testing.

-

Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) for each mouse using the up-down method with von Frey filaments. Apply the filaments to the plantar surface of the hind paw until it bends, starting with a mid-range filament. A positive response is a sharp withdrawal of the paw.

-

Capsaicin Injection: Inject 20 µL of the capsaicin solution into the plantar surface of one hind paw using a 30-gauge needle.

-

Drug Administration: 15 minutes after the capsaicin injection, administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.).

-

Post-Treatment Measurement: 30 minutes after drug administration, reassess the PWT using the von Frey filaments as described in step 2.

-

Data Analysis: Calculate the mean PWT for each treatment group. The percentage reversal of hypersensitivity can be calculated using the formula: % Reversal = [(PWTpost-drug - PWTpost-capsaicin) / (PWTbaseline - PWTpost-capsaicin)] * 100.

Formalin Test in Mice

This model assesses the analgesic potential of a compound against a biphasic pain response induced by formalin. The early phase (0-5 minutes) represents neurogenic pain, while the late phase (20-30 minutes) is associated with inflammatory pain.[3][4]

Experimental Workflow

Caption: Workflow for the formalin-induced nociceptive pain model.

Materials:

-

Male Swiss Webster mice (20-25 g)

-

This compound

-

Vehicle (e.g., saline)

-

Formalin (2.5% in saline)

-

Observation chambers (e.g., clear Plexiglas cylinders)

-

Stopwatch

-

Syringes and needles (30-gauge)

Procedure:

-

Acclimatization: Place mice individually in the observation chambers for at least 30 minutes to allow for acclimatization.

-

Drug Administration: Administer this compound or vehicle (e.g., i.p.) 30 minutes before the formalin injection.

-

Formalin Injection: Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.

-

Observation: Immediately after the formalin injection, start a stopwatch and record the total time the mouse spends licking or biting the injected paw. The observation period is typically divided into two phases:

-

Early Phase: 0-5 minutes post-injection.

-

Late Phase: 20-30 minutes post-injection.

-

-

Data Analysis: Calculate the mean licking/biting time for each phase and for each treatment group. Compare the licking times of the this compound-treated groups to the vehicle-treated group.

In Vitro cAMP Assay

This assay measures the ability of this compound to stimulate the production of cAMP in cells expressing the 5-HT7 receptor, confirming its agonist activity.

Procedure Outline:

-

Cell Culture: Culture cells stably expressing the human 5-HT7 receptor (e.g., HEK293 cells) in appropriate media.

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Addition: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of this compound or a reference agonist (e.g., 5-HT) to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound. Calculate the EC50 and Emax values from this curve.

Conclusion

The protocols described in this document provide a framework for the in vivo and in vitro characterization of the 5-HT7 receptor agonist this compound. These assays are essential for determining the analgesic potential and mechanism of action of this compound and can be adapted for the evaluation of other novel drug candidates targeting the 5-HT7 receptor. Consistent application of these standardized protocols will facilitate the generation of reliable and reproducible data for drug development programs.

References

- 1. 5-HT7 receptor activation inhibits mechanical hypersensitivity secondary to capsaicin sensitization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for E-55888 in Preclinical Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-55888 is a potent and selective full agonist for the serotonin 5-HT7 receptor, with a secondary, lower affinity for the 5-HT1A receptor.[1] It has demonstrated significant analgesic and anti-hyperalgesic properties in various preclinical models of pain. This document provides detailed application notes and protocols for the administration and dosage of this compound in common pain models, intended to guide researchers in the evaluation of its therapeutic potential. This compound's mechanism of action, primarily through the activation of 5-HT7 receptors, suggests its utility in investigating the role of the serotonergic system in pain modulation.[2][3] When administered systemically, this compound has been shown to produce a dose-dependent reduction in nociceptive behaviors, particularly in models of inflammatory and sensitization-induced pain.[3]

Mechanism of Action: 5-HT7 Receptor Signaling

This compound exerts its effects by binding to and activating the 5-HT7 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by 5-HT7 receptor activation involves the coupling to a stimulatory Gs-protein. This interaction leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response that ultimately contributes to the modulation of nociceptive signaling.

Data Presentation: this compound Efficacy in Pain Models

The following tables summarize the quantitative data on the efficacy of this compound in two standard preclinical pain models.

Table 1: Efficacy of this compound in the Capsaicin-Induced Mechanical Hypersensitivity Model

| Species | Administration Route | Dosage Range | Outcome Measure | Efficacy | Reference |

| Mouse | Systemic | Dose-dependent | Inhibition of mechanical hypersensitivity | Clear-cut dose-dependent antinociceptive effect.[3] | Brenchat et al., 2009 |

Table 2: Efficacy of this compound in the Formalin-Induced Inflammatory Pain Model

| Species | Administration Route | Dosage | Outcome Measure | Efficacy in Phase II | Reference |

| Mouse | Subcutaneous (s.c.) | 20 mg/kg | Licking/biting time of the hind paw | Significantly reduced licking/biting time. | Brenchat et al., 2012 |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of this compound in a preclinical pain model.

Protocol 1: Capsaicin-Induced Mechanical Hypersensitivity in Mice

This model is used to assess the efficacy of compounds against central sensitization, a key component of chronic pain states.

Materials:

-

This compound

-

Vehicle (e.g., saline, distilled water with appropriate solubilizing agents)

-

Capsaicin solution (e.g., 10 µg in 10 µl of saline)

-

Von Frey filaments

-

Testing chambers with a wire mesh floor

-

Syringes and needles for administration

Procedure:

-

Animal Acclimation: Acclimate male Swiss mice (or other appropriate strain) to the testing environment for at least 3 days prior to the experiment.

-

Baseline Measurement: Determine the baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments with the up-down method.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal) at the selected doses.

-